molecular formula C23H21Cl2N3O2 B6125724 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE

1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE

Cat. No.: B6125724
M. Wt: 442.3 g/mol
InChI Key: GIAZQHAECZWGPF-UHFFFAOYSA-N
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Description

1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinyl group and a benzoate moiety linked to a dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[3-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O2/c24-19-7-8-21(20(25)15-19)30-16-17-4-3-5-18(14-17)23(29)28-12-10-27(11-13-28)22-6-1-2-9-26-22/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZQHAECZWGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenylmethyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation with benzoyl chloride to yield 3-[(2,4-dichlorophenoxy)methyl]benzoyl chloride. Finally, this compound is reacted with 4-(pyridin-2-yl)piperazine under basic conditions to produce the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-3-YL)PIPERAZINE
  • 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-4-YL)PIPERAZINE

Comparison: Compared to its analogs, 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s binding affinity, reactivity, and overall biological activity, making it a distinct and valuable molecule for research and industrial applications.

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